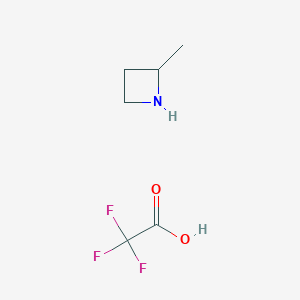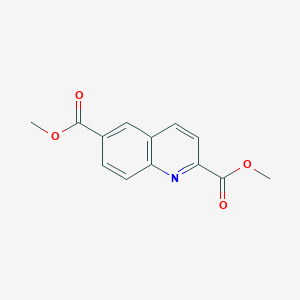
Dimethyl quinoline-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl quinoline-2,6-dicarboxylate is a chemical compound belonging to the quinoline family, characterized by its aromatic nitrogen-containing heterocyclic structure. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,6-dicarboxylate can be synthesized through various methods. One efficient method involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of molecular iodine as a catalyst in acetonitrile at 80°C. This method is advantageous due to its metal-free nature, high regioselectivity, and eco-friendly catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency.
化学反応の分析
Types of Reactions: Dimethyl quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as anticancer, antibacterial, and antiviral properties .
科学的研究の応用
Dimethyl quinoline-2,6-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of dimethyl quinoline-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .
類似化合物との比較
- Quinoline-2,4-dicarboxylate
- Quinoline-2,3-dicarboxylate
- Quinoline-2,5-dicarboxylate
Comparison: Dimethyl quinoline-2,6-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other quinoline dicarboxylates, it may exhibit different pharmacological properties and synthetic utility .
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
dimethyl quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-4-5-10-8(7-9)3-6-11(14-10)13(16)18-2/h3-7H,1-2H3 |
InChIキー |
XKKNKGRTEYTTPZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
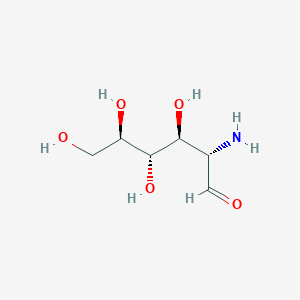
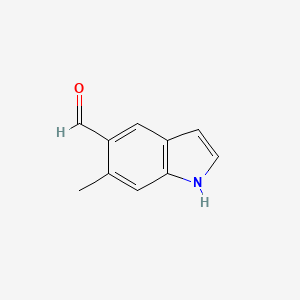
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
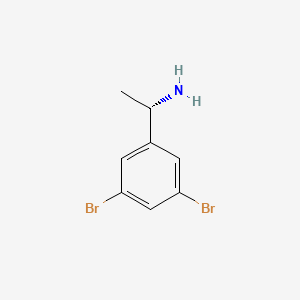
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
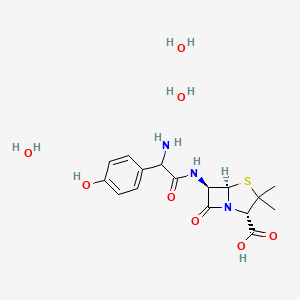

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
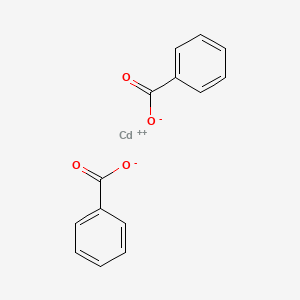
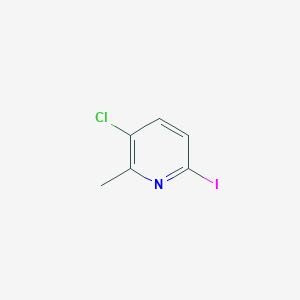
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
